molecular formula C12H12N4O3 B11473388 6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11473388
M. Wt: 260.25 g/mol
InChI Key: IKLRZPDPBQXIDR-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a heterocyclic compound that belongs to the class of imidazotriazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isocyanate, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C12H12N4O3/c1-14-11(17)13-10-7-15(12(18)16(10)14)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

IKLRZPDPBQXIDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C2N1C(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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